3,4-Methylenedioxybenzylidene aniline
Overview
Description
3,4-Methylenedioxybenzylidene aniline is an organic compound with the molecular formula C14H11NO2 It is known for its distinctive structure, which includes a methylenedioxy group attached to a benzylidene aniline framework
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Methylenedioxybenzylidene aniline can be synthesized through several methods. One common approach involves the reaction of piperonyl alcohol with nitrobenzene in the presence of ruthenium (III) chloride trihydrate and potassium carbonate. The reaction is carried out at 130°C for 24 hours in a sealed tube under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is extracted using dichloromethane and purified through flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential scaling up of the process to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions
3,4-Methylenedioxybenzylidene aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
3,4-Methylenedioxybenzylidene aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Methylenedioxybenzylidene aniline involves its interaction with various molecular targets and pathways. The methylenedioxy group can participate in electron-donating and electron-withdrawing interactions, influencing the compound’s reactivity. The benzylidene aniline framework allows for interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Piperonylidene aniline
- N-(1,3-benzodioxol-5-ylmethylene)aniline
- Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-
Uniqueness
3,4-Methylenedioxybenzylidene aniline is unique due to its specific methylenedioxy substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPBTGFXVLONGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27738-39-2 | |
Record name | 3,4-Methylenedioxybenzylideneaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of (E)-4-Methoxy-N-(3,4-methylenedioxybenzylidene)aniline?
A1: The crystal structure of (E)-4-Methoxy-N-(3,4-methylenedioxybenzylidene)aniline reveals interesting intermolecular interactions. The crystal contains two independent molecules (A and B) in the asymmetric unit. Molecules A are linked by C–H⋯O hydrogen bonds forming R44(33) ring patterns. Molecules B form C(13) chains through C–H⋯O hydrogen bonds. Furthermore, C–H⋯π interactions connect both types of molecules, leading to a three-dimensional network within the crystal lattice [].
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